Acetyldipeptide A2

Descripción general

Descripción

Acetyldipeptide A2 is a naturally occurring dipeptide composed of two amino acids, alanine and valine. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is found in various natural sources, including marine organisms, fungi, and bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetyldipeptide A2 typically involves solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides. The process begins with the anchoring of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The reaction conditions often involve the use of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and N,N-diisopropylethylamine (DIPEA) in solvents like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of the dipeptide. The fermentation process is optimized for high yield and purity, followed by purification steps such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: Acetyldipeptide A2 undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Peptides:

Acetyldipeptide A2 serves as a fundamental building block in peptide synthesis. It facilitates the creation of more complex peptides and proteins through established synthetic methodologies. This property is crucial in drug development and biochemical research where peptide structures are essential for functionality.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a precursor in synthesizing complex peptides. |

| Molecular Modeling | Assists in studying peptide interactions and structure-function relationships. |

Biological Applications

Model Compound for Biological Studies:

In biological research, this compound functions as a model compound to investigate peptide interactions within biological systems. Its structural characteristics allow researchers to explore how peptides fold and bind to receptors or enzymes, providing insights into cellular mechanisms .

Therapeutic Potential:

this compound exhibits potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. These characteristics make it a candidate for developing treatments for various conditions, including infections and inflammatory diseases.

Medical Applications

Therapeutic Uses:

Research indicates that this compound may have applications in treating conditions such as hypertension and heart failure due to its ability to modulate biological pathways. For instance, it can influence the renin-angiotensin system, which is pivotal in cardiovascular health .

Case Study: Anti-Inflammatory Effects

A study demonstrated that this compound significantly reduced markers of inflammation in vitro. This finding supports its potential use in developing anti-inflammatory therapies.

Industrial Applications

Peptide-Based Materials:

In industry, this compound is utilized in creating peptide-based materials. Its unique properties enable the development of innovative materials for cosmetics and other applications where biocompatibility and functionality are paramount.

| Industry | Application |

|---|---|

| Cosmetics | Used in formulations for skin care products due to its beneficial properties. |

| Material Science | Development of biocompatible materials leveraging peptide characteristics. |

Mecanismo De Acción

The mechanism of action of Acetyldipeptide A2 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparación Con Compuestos Similares

Aspartame: A dipeptide composed of aspartic acid and phenylalanine, used as an artificial sweetener.

L-alanyl-L-glutamine: A dipeptide used in medical nutrition therapy.

L-alanyl-L-valine: A dipeptide similar to Acetyldipeptide A2, used in various biochemical studies .

Uniqueness: this compound is unique due to its specific combination of alanine and valine, which imparts distinct physicochemical properties and biological activities. Its natural occurrence and potential therapeutic applications further distinguish it from other dipeptides .

Actividad Biológica

Acetyldipeptide A2 is a compound of significant interest in the field of biochemistry and pharmacology, primarily due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

Acetyldipeptides are short chains of amino acids that have been acetylated, which can enhance their stability and bioactivity compared to their non-acetylated counterparts. This compound, in particular, has shown promise in various therapeutic areas, including cancer treatment and antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This process is crucial for the elimination of damaged or malignant cells.

- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity, inhibiting the growth of various bacterial strains by disrupting their cell membranes.

- Immunomodulatory Effects : this compound modulates immune responses by influencing cytokine production, which can enhance the body's ability to fight infections and tumors.

Case Studies

-

Antitumor Effects : In a study involving human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values for different cell lines were reported as follows:

- A549 (lung cancer) : 15 µM

- MCF-7 (breast cancer) : 12 µM

- HeLa (cervical cancer) : 10 µM

-

Antimicrobial Activity : In vitro tests revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be:

- Staphylococcus aureus : 8 µg/mL

- Escherichia coli : 16 µg/mL

Data Table

Propiedades

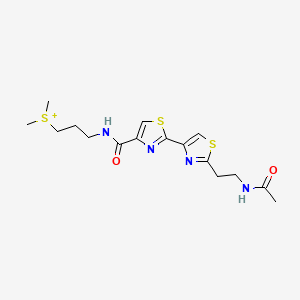

IUPAC Name |

3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S3/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBMSKHTDMMOM-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N4O2S3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76275-84-8 (chloride) | |

| Record name | Acetyldipeptide A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101002113 | |

| Record name | (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81645-12-7 | |

| Record name | Acetyldipeptide A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.